molecular formula C9H10O B134866 Nona-3,8-diyn-2-one CAS No. 127390-84-5

Nona-3,8-diyn-2-one

Cat. No. B134866
M. Wt: 134.17 g/mol
InChI Key: UUOSXHBKPABHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nona-3,8-diyn-2-one is a natural compound that is found in many plants, including the common sage, Salvia officinalis. This compound has been found to have a variety of potential applications in scientific research, particularly in the areas of medicine and biochemistry. In

Scientific Research Applications

Nona-3,8-diyn-2-one has been found to have a variety of potential applications in scientific research. One area of interest is its potential as an anti-cancer agent. Studies have shown that Nona-3,8-diyn-2-one can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.

Mechanism Of Action

The mechanism of action of Nona-3,8-diyn-2-one is not well understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation.

Biochemical And Physiological Effects

Nona-3,8-diyn-2-one has been found to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, Nona-3,8-diyn-2-one has been found to have antioxidant properties and may help to protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One advantage of using Nona-3,8-diyn-2-one in lab experiments is that it is a natural compound that can be extracted from plants. This makes it relatively easy to obtain and purify. Additionally, Nona-3,8-diyn-2-one has been found to have low toxicity, which makes it a safer alternative to many synthetic compounds. However, one limitation of using Nona-3,8-diyn-2-one in lab experiments is that its mechanism of action is not well understood, which can make it difficult to design experiments that target specific pathways.

Future Directions

There are many potential future directions for research on Nona-3,8-diyn-2-one. One area of interest is its potential as an anti-cancer agent. Further studies are needed to understand the mechanism of action of this compound and to determine its efficacy in vivo. Additionally, research is needed to explore the potential use of Nona-3,8-diyn-2-one in the treatment of inflammatory diseases and other conditions. Finally, more research is needed to explore the potential advantages and limitations of using Nona-3,8-diyn-2-one in lab experiments.

Synthesis Methods

The synthesis of Nona-3,8-diyn-2-one is a complex process that involves several steps. One common method involves the extraction of the compound from sage leaves using organic solvents such as ethanol or methanol. The extracted compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

properties

CAS RN

127390-84-5

Product Name

Nona-3,8-diyn-2-one

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

nona-3,8-diyn-2-one

InChI

InChI=1S/C9H10O/c1-3-4-5-6-7-8-9(2)10/h1H,4-6H2,2H3

InChI Key

UUOSXHBKPABHBD-UHFFFAOYSA-N

SMILES

CC(=O)C#CCCCC#C

Canonical SMILES

CC(=O)C#CCCCC#C

synonyms

3,8-Nonadiyn-2-one (9CI)

Origin of Product

United States

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